13,14-二氢-15-酮-四去降丙酸前列腺素D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,14-二氢-15-酮-四去甲前列腺素 D2 是前列腺素 D2 的代谢产物。它是在碳-13 和碳-14 之间双键还原和碳-15 羟基氧化过程中形成的。 该化合物作为研究前列腺素 D2 相关疾病的生物标志物具有重要意义 .
科学研究应用
13,14-二氢-15-酮-四去甲前列腺素 D2 在科学研究中被广泛用作前列腺素 D2 相关疾病的生物标志物。它被用于与炎症、过敏反应以及其他由前列腺素 D2 介导的生理过程相关的研究。 此外,它还作为一种工具来了解前列腺素 D2 的代谢途径及其在各种生物系统中的作用 .
作用机制
13,14-二氢-15-酮-四去甲前列腺素 D2 的作用机制涉及它与特定的受体(如 CRTH2/DP2 受体)的相互作用。这种相互作用会导致各种生理反应,包括抑制某些组织中的离子通量。 该化合物在体内进一步代谢,有助于其生物效应 .
类似化合物:
- 13,14-二氢-15-酮前列腺素 D2
- 13,14-二氢-15-酮前列腺素 E2
- 13,14-二氢-15-酮前列腺素 F1α
比较: 13,14-二氢-15-酮-四去甲前列腺素 D2 由于其特定的代谢途径及其作为前列腺素 D2 相关疾病的生物标志物的作用而独一无二。 虽然 13,14-二氢-15-酮前列腺素 E2 和 13,14-二氢-15-酮前列腺素 F1α 等类似化合物在结构上有一些相似之处,但它们在生物活性方面存在差异,并且受体相互作用也存在差异 .
生化分析
Biochemical Properties
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is known to interact with various enzymes and proteins. It is a known agonist for the CRTH2/DP2 receptor . The nature of these interactions is crucial for the biochemical reactions involving this compound .
Cellular Effects
The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a biomarker for Prostaglandin D2-related diseases .
Dosage Effects in Animal Models
The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 vary with different dosages in animal models
Metabolic Pathways
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 within cells and tissues involve interactions with transporters or binding proteins
准备方法
合成路线和反应条件: 13,14-二氢-15-酮-四去甲前列腺素 D2 的合成通常包括前列腺素 D2 的还原和氧化。碳-13 和碳-14 之间双键的还原采用氢化催化剂。 碳-15 上的羟基随后使用高锰酸钾或三氧化铬等氧化剂氧化 .
工业生产方法: 通常的方法包括使用与实验室环境相同的还原和氧化反应进行大规模合成,并对产率和纯度进行优化 .
反应类型:
氧化: 碳-15 上的羟基可以氧化成酮。
还原: 碳-13 和碳-14 之间的双键可以还原成单键。
取代: 在适当条件下,分子上的官能团可以被取代。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬。
还原: 氢化催化剂,如碳载钯。
取代: 各种亲核试剂和亲电试剂,取决于所需的取代。
主要产物:
氧化: 生成 13,14-二氢-15-酮前列腺素 D2。
还原: 生成 13,14-二氢前列腺素 D2。
相似化合物的比较
- 13,14-Dihydro-15-keto Prostaglandin D2
- 13,14-Dihydro-15-keto Prostaglandin E2
- 13,14-Dihydro-15-keto Prostaglandin F1α
Comparison: 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is unique due to its specific metabolic pathway and its role as a biomarker for Prostaglandin D2-related diseases. While similar compounds like 13,14-Dihydro-15-keto Prostaglandin E2 and 13,14-Dihydro-15-keto Prostaglandin F1α share some structural similarities, they differ in their biological activities and specific receptor interactions .
属性
IUPAC Name |
3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXGXJHOQWHINC-NFAWXSAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348116 |
Source
|
Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204116-69-7 |
Source
|
Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?
A1: This study identified 13,14-dihydro-15-keto-tetranor Prostaglandin D2 as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between 13,14-dihydro-15-keto-tetranor Prostaglandin D2 and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.
Q2: How does the identification of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 contribute to AD diagnosis?
A2: This study developed diagnostic panels based on urinary metabolites, including 13,14-dihydro-15-keto-tetranor Prostaglandin D2, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like 13,14-dihydro-15-keto-tetranor Prostaglandin D2 for early and non-invasive AD diagnosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。